3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-29-20-13-11-18(12-14-20)25-23(28)21-15-27(19-5-3-2-4-6-19)26-22(21)16-7-9-17(24)10-8-16/h2-15H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGWXSCCDCWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the fluorophenyl and methoxyphenyl groups.
Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is with a molecular weight of 446.5 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been investigated for its efficacy against various cancer cell lines:
- In vitro Studies : The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). In one study, it demonstrated an IC50 value of 0.39 ± 0.06 µM against HCT116 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell cycle regulation, such as Aurora-A kinase, which plays a crucial role in mitosis .
2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are key players in various inflammatory diseases. This activity suggests its potential utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive screening of various pyrazole derivatives, this compound was tested alongside other compounds for its anticancer efficacy. The results indicated that it not only inhibited cancer cell proliferation but also induced apoptosis in treated cells, making it a candidate for further development as an anticancer drug .
Case Study 2: Inhibition of Kinase Activity
Another study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The results showed that this compound could effectively inhibit CDK2 with an IC50 value lower than many existing inhibitors, highlighting its potential as a lead compound in drug discovery efforts targeting cancer therapy .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with chalcones, pyrazolines, and other pyrazole derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Analogs
Electronic and Steric Effects
- This aligns with chalcone analogs (e.g., 2j), where -F/-Br substitutions correlate with lower IC₅₀ values (~4.7 μM vs. 70.79 μM for methoxy-substituted analogs) .
- Electron-Donating Groups (EDGs): The 4-methoxyphenyl group may increase solubility but reduce potency, as seen in cluster 6 chalcones (e.g., 2p: IC₅₀ = 70.79 μM) .
Physicochemical Properties
- Solubility: The 4-methoxyphenyl group likely enhances aqueous solubility compared to halogenated analogs (e.g., 11a in ), which prioritize lipophilicity .
- Crystallinity: Chalcone analogs with iodine substitutions (e.g., 2n, 2p) show varied melting points (25–70 μM activity), suggesting steric bulk impacts crystallinity. The target compound’s simpler substitution may favor crystallinity .
Biological Activity
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 446.5 g/mol
- Synonyms : CHEMBL2426391, BDBM50440136
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes the IC50 values of various pyrazole derivatives against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 26 µM | Inhibition of cell proliferation |
| Compound A | A549 (lung cancer) | 49.85 µM | Induction of apoptosis |
| Compound B | NCI-H460 | 0.39 µM | Autophagy induction |
The compound demonstrated significant inhibition of MDA-MB-231 cell proliferation, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific signaling pathways associated with cancer cell growth and survival. For instance, it has been shown to impair invasion and migration in breast cancer cells, likely through modulation of matrix metalloproteinase (MMP) activity .
Case Studies
- Study on MDA-MB-231 Cells : In a study evaluating the effects of various pyrazole derivatives, this compound was found to significantly reduce the invasion capabilities of MDA-MB-231 cells in a concentration-dependent manner, suggesting a role in metastasis prevention .
- In Vivo Efficacy : Another study assessed the compound's efficacy in vivo using mouse models. The results indicated that treatment with this pyrazole derivative led to a marked reduction in tumor size compared to controls, supporting its potential for further development as an anticancer therapeutic .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is crucial for any therapeutic candidate. Preliminary data suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability. However, further studies are needed to evaluate its metabolic stability and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyrazole core. For example, a multi-step synthesis involving condensation of 4-fluoroaniline and 4-methoxyphenyl isocyanide intermediates (analogous to methods in and ) may yield the target molecule. Optimization of reaction time, temperature (e.g., 120°C for cyclization), and catalysts (e.g., POCl₃ for dehydration) is critical. Characterization via NMR and IR (e.g., C=O stretch at ~1680 cm⁻¹, C-F at ~810 cm⁻¹) ensures product purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Identify substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons split by fluorine coupling).
- IR Spectroscopy : Confirm carboxamide (C=O at ~1682 cm⁻¹) and fluorophenyl (C-F at ~812 cm⁻¹) groups .
- Mass Spectrometry : Verify molecular weight (e.g., calculated 311.31 g/mol for similar analogs in ).
- Elemental Analysis : Validate empirical formula (C₂₃H₁₈FN₃O₂).
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy or HPLC.
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify breakdown products .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and dihedral angles (e.g., fluorophenyl vs. methoxyphenyl planarity). For example, dihedral angles in related chalcone analogs range from 7°–56°, impacting conformational stability .
Q. What computational strategies predict biological activity and binding modes of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases or GPCRs) based on SMILES descriptors (e.g., "C1=CC=C(C=C1)C(=O)NC2=CC(=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC") .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing F vs. electron-donating OCH₃) with activity using descriptors like logP and polar surface area .
Q. How can researchers address conflicting data in SAR studies for analogs of this compound?
- Methodology :
- Systematic Variation : Synthesize derivatives with incremental changes (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and compare bioactivity.
- Meta-Analysis : Cross-reference published data (e.g., and ) to identify trends in substituent effects on potency or selectivity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., inhibition of NF-κB or MAPK pathways) .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields or purity be resolved?
- Methodology :
- Reproducibility Checks : Replicate protocols from independent sources (e.g., compare cyclocondensation in vs. ).
- Advanced Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate high-purity batches for comparative testing .
Q. What steps mitigate conflicting crystallographic data for related pyrazole-carboxamides?
- Methodology :
- Re-refinement : Reanalyze raw diffraction data with updated software (e.g., SHELXL-2023) to correct for overlooked disorder or twinning.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., F···H contacts) to identify packing differences .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
